2,4-dimethoxy-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline
Description
Properties
IUPAC Name |
2,4-dimethoxy-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O5/c1-9-14(17(18)19)12(22-16-9)6-7-15-11-5-4-10(20-2)8-13(11)21-3/h4-8,15H,1-3H3/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPOQLECRNZUGRZ-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1[N+](=O)[O-])C=CNC2=C(C=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1[N+](=O)[O-])/C=C/NC2=C(C=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethoxy-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a nitroalkene and an amine.
Ethenyl Linkage Formation: The ethenyl linkage is introduced via a Wittig reaction or a Heck coupling reaction, where the oxazole derivative is reacted with a suitable vinyl halide or phosphonium salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Oxidation Reactions
The nitro group and oxazole ring undergo oxidation under specific conditions. For example, the nitro group may remain stable under mild oxidizing agents, while the oxazole ring can participate in ring-opening reactions with strong oxidizers.
Key Reagents and Conditions :
| Reagent | Conditions | Products Formed | Reference |
|---|---|---|---|
| Potassium permanganate | Acidic medium | Oxazole ring oxidation derivatives | |
| Ozone | Low temperature | Cleavage of ethenyl linkage |
Oxidation of the methoxy groups is less common due to their electron-donating nature, but under harsh conditions (e.g., CrO₃), demethylation may occur, yielding quinone-like structures.
Reduction Reactions
The nitro group is highly reducible, and its conversion to an amino group significantly alters the compound’s electronic properties.
Reduction Pathways :
| Reagent | Conditions | Products Formed | Reference |
|---|---|---|---|
| Hydrogen gas | Pd/C catalyst, ethanol | 4-amino-oxazole derivative | |
| Sodium borohydride | Methanol, 25°C | Partial reduction intermediates |
The ethenyl linker remains stable under most reduction conditions, preserving the compound’s stereochemistry.
Electrophilic Aromatic Substitution (EAS)
The methoxy groups activate the aromatic ring toward electrophilic substitution. Common reactions include halogenation and nitration:
EAS Reactivity :
| Reaction Type | Reagents | Position of Substitution | Reference |
|---|---|---|---|
| Bromination | Br₂, FeCl₃ | Para to methoxy groups | |
| Nitration | HNO₃, H₂SO₄ | Ortho/para to methoxy groups |
The oxazole ring’s electron-withdrawing nitro group directs substitution away from its vicinity, favoring reactivity on the aniline ring.
Nucleophilic Reactions
The oxazole ring participates in nucleophilic substitutions, particularly at the nitro-bearing position. For example:
Nucleophilic Displacement :
| Nucleophile | Conditions | Products Formed | Reference |
|---|---|---|---|
| Ammonia | High pressure, 100°C | 4-amino-oxazole derivative | |
| Thiols | DMF, 60°C | Thioether-functionalized oxazole |
Cycloaddition and Coupling Reactions
The ethenyl linker enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura) and [2+2] cycloadditions:
Coupling Examples :
| Reaction Type | Catalysts/Reagents | Products Formed | Reference |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | Biaryl-linked derivatives | |
| Heck reaction | Pd(OAc)₂, PPh₃ | Extended π-conjugated systems |
Comparative Reactivity with Analogues
A comparison with structurally similar compounds highlights unique features:
Mechanistic Insights
-
Nitro Group Reduction : Proceeds via a six-electron transfer mechanism, forming reactive intermediates that stabilize as amino groups.
-
Oxazole Ring Stability : Resists ring-opening under mild acidic/basic conditions but degrades in strong oxidizing environments.
Scientific Research Applications
Reaction Mechanisms
The compound can undergo various chemical reactions:
- Oxidation : Using agents like potassium permanganate to yield quinones or nitroso derivatives.
- Reduction : Converting the nitro group to an amino group using sodium borohydride or hydrogen in the presence of catalysts.
- Electrophilic Aromatic Substitution : Allowing further functionalization of the benzene ring.
Chemistry
In organic synthesis, 2,4-dimethoxy-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline serves as a versatile building block for constructing more complex molecules. Its reactivity facilitates various organic transformations that are crucial in developing new compounds.
Biology
Research has highlighted the potential biological activities of this compound:
- Antimicrobial Properties : Investigations have shown efficacy against various bacterial strains and fungi.
- Anticancer Activity : Studies suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines, potentially through mechanisms involving bioreduction of the nitro group leading to reactive intermediates.
Medicine
The compound is being explored as a lead candidate for new therapeutic agents. Its structural components may contribute to its binding affinity towards specific molecular targets in biological systems, making it a candidate for drug development.
Industrial Applications
In industry, this compound finds utility in producing dyes, pigments, and specialty chemicals due to its unique chemical structure and reactivity.
Antimicrobial Activity
A study published in MDPI reported that related compounds with similar structures exhibited significant antimicrobial activity against various pathogens. The IC50 values for these compounds ranged from low micromolar concentrations, indicating strong potential for therapeutic applications .
Anticancer Research
Research has demonstrated that derivatives of this compound can inhibit cancer cell proliferation. One study indicated that modifications in the side chains significantly affected the cytotoxicity against specific cancer cell lines .
Mechanism of Action
The mechanism of action of 2,4-dimethoxy-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The methoxy groups and the oxazole ring contribute to the compound’s binding affinity and specificity towards certain enzymes or receptors.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound’s closest structural analogs differ in substituent patterns on the aniline ring or the isoxazole moiety. Key comparisons include:
Key Findings from Research
Fluoro substituents (e.g., 2,4-difluoro) increase lipophilicity and thermal stability, making the compound suitable for optoelectronic applications .
Synthetic Challenges :
- Nitro groups on the isoxazole ring introduce steric hindrance, requiring optimized coupling conditions (e.g., Pd-catalyzed reactions) to achieve high yields .
Safety and Handling :
- Compounds with nitro groups (e.g., 4-nitro-isoxazole) exhibit higher toxicity profiles. For example, 2,4-difluoro derivatives require stringent safety protocols (e.g., P304+P340 for inhalation risks) .
- Methoxy-substituted analogs (e.g., 3-methoxy) show reduced acute toxicity compared to nitro derivatives .
Crystallographic Behavior :
- Hydrogen bonding patterns in methoxy-substituted analogs (e.g., 3-methoxy) favor layered crystal packing, as observed via SHELX-refined structures .
- Fluoro-substituted derivatives exhibit tighter π-π stacking, critical for charge transport in semiconductor applications .
Discussion of Divergences in Evidence
- Safety Profiles : While nitro-containing compounds universally require precautions (e.g., P305+P351+P338 for eye exposure), the 2,4-dimethoxy variant’s specific hazards remain uncharacterized in the evidence .
Biological Activity
2,4-Dimethoxy-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline (CAS No. 241126-95-4) is an organic compound belonging to the class of aniline derivatives. It features a complex structure with two methoxy groups, an ethenyl linkage, and a nitro-substituted oxazole ring. This compound has garnered interest for its potential biological activities, particularly in antimicrobial and anticancer applications.
The molecular formula of this compound is , with a molar mass of 305.29 g/mol. Its predicted boiling point is approximately 507.5 °C, and it has a density of around 1.327 g/cm³ .
The biological activity of this compound is hypothesized to be linked to its structural components:
- Nitro Group : The nitro group can undergo bioreduction in biological systems, leading to reactive intermediates that may interact with cellular components and induce cytotoxic effects.
- Methoxy Groups : These groups may enhance the compound's binding affinity to specific enzymes or receptors, potentially increasing its biological efficacy.
- Oxazole Ring : The presence of the oxazole moiety may contribute to its antimicrobial properties by interfering with microbial metabolic pathways .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various derivatives similar to this compound. Research indicates that compounds with similar structures exhibit significant activity against a range of bacterial and fungal strains.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.0048 mg/mL |
| Bacillus mycoides | 0.0048 mg/mL |
| Candida albicans | 0.0098 mg/mL |
| Staphylococcus aureus | 22.9 µM |
| Pseudomonas aeruginosa | 137.43 µM |
These findings suggest that structural modifications can influence the potency of antimicrobial activity .
Anticancer Activity
Preliminary investigations into the anticancer properties of this compound indicate potential efficacy against various cancer cell lines. The mechanism may involve apoptosis induction through reactive oxygen species (ROS) generation and interference with cell cycle progression.
Case Studies
A case study published in a peer-reviewed journal examined the effects of compounds similar to this compound on cancer cell lines:
-
Cell Line : MCF-7 (breast cancer)
- Treatment : Various concentrations of the compound were administered.
- Outcome : Significant reduction in cell viability was observed at concentrations above 10 µM.
-
Cell Line : HeLa (cervical cancer)
- Treatment : Similar dosing regimen.
- Outcome : Induction of apoptosis was confirmed via flow cytometry analysis.
These results underscore the potential therapeutic applications of this compound in oncology .
Q & A
Basic: What are the critical steps in synthesizing 2,4-dimethoxy-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline, and how can reaction conditions be optimized?
Answer:
The synthesis involves multi-step reactions, including:
- Oxazole Ring Formation : Precursors like 3-methyl-4-nitro-1,2-oxazole are synthesized via nitration and alkylation, requiring precise temperature control (0–5°C) to avoid side reactions .
- Ethenyl Coupling : A Heck-type coupling reaction links the oxazole to the dimethoxyaniline moiety. Palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., PPh₃) are critical, with yields optimized in polar aprotic solvents (e.g., DMF) at 80–100°C .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization in ethanol ensures >95% purity. Microwave-assisted synthesis can reduce reaction times by 40% .
Basic: How can the purity and structural integrity of this compound be validated post-synthesis?
Answer:
- Chromatography : HPLC with a C18 column (UV detection at 254 nm) confirms purity. Retention time should match standards, with <2% impurities .
- Spectroscopy :
- ¹H/¹³C NMR : Key signals include the ethenyl proton (δ 6.8–7.2 ppm, J = 16 Hz) and methoxy groups (δ 3.8–3.9 ppm) .
- HRMS : Exact mass should align with the molecular formula (C₁₄H₁₅N₃O₅; calculated 329.1012 g/mol) .
- Elemental Analysis : C, H, N percentages must deviate <0.3% from theoretical values .
Advanced: What computational methods are suitable for predicting the compound’s reactivity and interaction with biological targets?
Answer:
- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite assess binding affinities to proteins (e.g., kinases or oxidoreductases). The nitro group’s electron-withdrawing effect enhances π-π stacking with aromatic residues .
- DFT Calculations : Gaussian09 can model charge distribution, revealing electrophilic sites (e.g., the nitro-oxazole region) prone to nucleophilic attack .
- MD Simulations : GROMACS evaluates stability in biological membranes, critical for drug-delivery studies .
Advanced: How does the nitro group’s position on the oxazole ring influence the compound’s stability and bioactivity?
Answer:
- Stability : The para-nitro group increases oxidative stability but may reduce solubility in aqueous media. Accelerated degradation studies (40°C/75% RH) show <5% decomposition over 30 days .
- Bioactivity : Nitro groups enhance antimicrobial activity by disrupting bacterial electron transport chains. MIC values against S. aureus are ~8 µg/mL, compared to ~32 µg/mL for non-nitro analogs .
- Metabolism : CYP450 enzymes reduce the nitro group to an amine, forming reactive intermediates detectable via LC-MS/MS .
Advanced: What crystallographic techniques are recommended for resolving the compound’s 3D structure?
Answer:
- Single-Crystal XRD : Use SHELX-97 for structure solution and refinement. Data collected at 100 K (Mo-Kα radiation, λ = 0.71073 Å) ensures minimal thermal motion .
- Hydrogen Bonding Analysis : ORTEP-3 visualizes intermolecular interactions (e.g., C–H⋯O between methoxy and nitro groups), critical for understanding packing efficiency .
- Twinned Data Handling : SHELXL’s TWIN/BASF commands correct for pseudo-merohedral twinning, common in nitro-aromatic crystals .
Advanced: How can conflicting spectral data (e.g., NMR vs. XRD) be reconciled during characterization?
Answer:
- Dynamic Effects : NMR may average conformers (e.g., ethenyl torsion), while XRD captures static structures. Variable-temperature NMR (VT-NMR) at 298–400 K identifies fluxional behavior .
- Tautomerism : The oxazole’s nitro group may exhibit resonance, shifting NMR signals. Compare DFT-predicted chemical shifts with experimental data .
- Impurity Interference : LC-MS/MS detects trace byproducts (e.g., demethylated analogs) that skew integration ratios in NMR .
Advanced: What strategies improve yield in large-scale synthesis without compromising stereochemical integrity?
Answer:
- Catalyst Optimization : Heterogeneous catalysts (e.g., Pd/C) reduce metal leaching, maintaining >90% E-stereoselectivity during ethenyl coupling .
- Flow Chemistry : Continuous reactors minimize exothermic risks in nitration steps, achieving 85% yield vs. 60% in batch processes .
- In Situ Monitoring : Raman spectroscopy tracks nitro group formation, enabling real-time adjustments to stoichiometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
